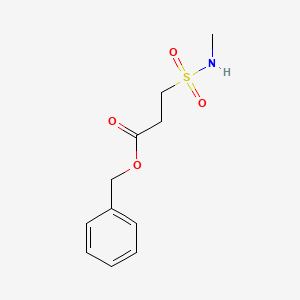
Benzyl 3-(methylsulfamoyl)propanoate
Übersicht
Beschreibung
Benzyl 3-(methylsulfamoyl)propanoate is a chemical compound with the formula C11H15NO4S . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(methylsulfamoyl)propanoate includes a benzyl group, a propanoate group, and a methylsulfamoyl group . The molecular weight is 257.31 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Benzyl 3-(methylsulfamoyl)propanoate has been implicated in various synthesis and reaction processes. For instance, its derivatives have been used in the Horner‐Wadsworth‐Emmons Reaction for the synthesis of complex organic compounds, indicating its importance in organic synthesis methods (Enders, Berg, & Jandeleit, 2003). Additionally, studies have shown its role in the formation of planar chiral bidentate complexes, crucial for understanding stereochemistry and facilitating the synthesis of specific molecular structures (Baker, Radzey, Lucas, & Turner, 2012).
Catalysis and Organic Transformations
The compound has been associated with catalysis and enhancement of organic transformations. Research demonstrates its involvement in the protection of alcohols, showcasing its utility in synthetic organic chemistry for protecting group strategies (Poon, Albiniak, & Dudley, 2007). It has also been noted for its role in transfer hydrogenation processes and as part of catalytic systems, highlighting its significance in improving the efficiency of chemical reactions (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Synthesis of Complex Compounds
The substance is involved in the synthesis of complex compounds like benzimidazoles, which are crucial in various chemical and pharmaceutical applications (Khazaei, Zolfigol, Moosavi-Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011). It's also used in the synthesis of ester prodrugs, potentially offering a way to improve drug properties and reduce toxicity (Mazumder, Hossain, Aktar, Mohiuddin, Sarkar, Biswas, Aziz, Abid, & Fukase, 2021).
Eigenschaften
IUPAC Name |
benzyl 3-(methylsulfamoyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12-17(14,15)8-7-11(13)16-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZHNCVQSGGBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(methylsulfamoyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
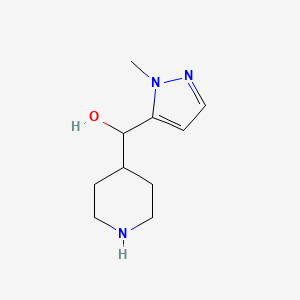
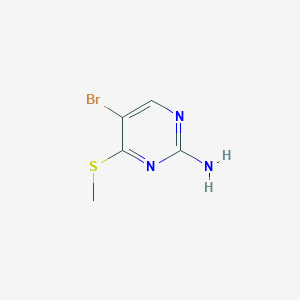
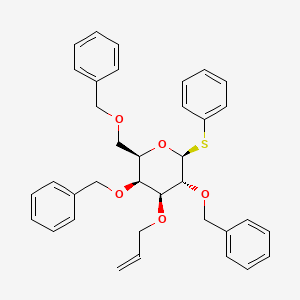
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)


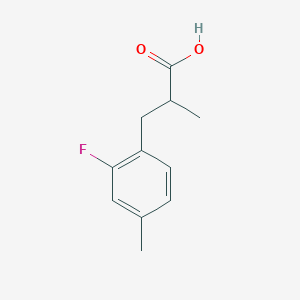

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
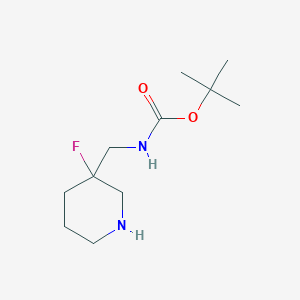
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)